Nampt activator-4

NAMPT activation NAD⁺ salvage pathway enzymatic assay

Nampt activator-4 is the definitive N-PAM tool compound for researchers requiring mechanistically resolved NAD⁺ modulation. Unlike active-site directed activators such as SBI-797812, it binds the NAMPT rear channel to alleviate NAD⁺/nicotinamide feedback inhibition—confirmed by FK866 competition assays. With a quantified cellular EC₅₀ of 85 nM in THP-1 cells and validated oral PK (Cmax 3.2 μM at 30 mg/kg po in C57BL/6 mice), it enables reproducible dose-response and chronic oral dosing paradigms. Supplied as oral bioavailable HCl salt with documented CYP450 profile (CYP2D6 IC₅₀ >25 μM; CYP3A4 IC₅₀ 13.6 μM). Select when N-PAM rear-channel mechanism-of-action is the experimental variable.

Molecular Formula C26H22F3N7OS
Molecular Weight 537.6 g/mol
Cat. No. B12366635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNampt activator-4
Molecular FormulaC26H22F3N7OS
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)NCC2=CC3=C(C=C2)SC=C3)C4=NC=NC5=NN(C=C54)C6=CC=C(C=C6)C(F)(F)F
InChIInChI=1S/C26H22F3N7OS/c27-26(28,29)18-2-4-19(5-3-18)36-13-20-23(34-36)32-15-33-24(20)35-9-8-30-21(14-35)25(37)31-12-16-1-6-22-17(11-16)7-10-38-22/h1-7,10-11,13,15,21,30H,8-9,12,14H2,(H,31,37)/t21-/m0/s1
InChIKeyPNEQDEPNUMZDMO-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nampt Activator-4: High-Potency NAMPT Positive Allosteric Modulator for NAD⁺ Research and Metabolic Disorder Studies


Nampt activator-4 (CAS: 2847156-05-0) is a small-molecule positive allosteric modulator (N-PAM) of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway . As a urea-class N-PAM, it binds to the rear channel of the NAMPT homodimer and enhances catalytic activity by alleviating feedback inhibition by nicotinamide and NAD⁺ . Nampt activator-4 is available as an oral bioavailable HCl salt formulation and is supplied for research use in metabolic disease, aging, and neurodegenerative studies . Its molecular formula is C₂₆H₂₂F₃N₇OS with a molecular weight of 537.56 g/mol .

Why Nampt Activator-4 Cannot Be Substituted with Other In-Class NAMPT Activators


NAMPT activators exhibit substantial heterogeneity in their biochemical potency (EC₅₀ ranging from 0.023 μM to >5 μM), binding affinity (Kd/Kₐ values spanning >2 orders of magnitude), allosteric mechanism, and ADME/PK properties [1]. Nampt activator-4 is distinguished by its N-PAM binding mode to the rear channel of NAMPT, which alleviates feedback inhibition by NAD⁺ and nicotinamide—a mechanism not shared by active-site directed activators such as SBI-797812 that turn NAMPT into a 'super catalyst' [1]. Furthermore, Nampt activator-4 demonstrates measurable oral bioavailability with documented plasma exposure data in mice, whereas many NAMPT activators lack published in vivo PK characterization . Generic substitution among in-class compounds without verifying these parameters risks introducing inconsistent enzymatic activation, divergent cellular NAD⁺ boosting capacity, and unpredictable in vivo performance.

Nampt Activator-4: Quantitative Differentiation Evidence Guide for Scientific Procurement


Biochemical NAMPT Activation Potency: Nampt Activator-4 (EC₅₀ = 0.058 μM) vs. SBI-797812 (EC₅₀ = 0.37 μM) and JGB-1-155 (EC₅₀ = 3.29 μM)

In direct biochemical NAMPT activation assays, Nampt activator-4 demonstrates an EC₅₀ of 0.058 μM (58 nM) and a Kₐ of 0.08538 μM (85.38 nM) for human NAMPT . This potency is approximately 6.4-fold greater than SBI-797812, which activates NAMPT with an EC₅₀ of 0.37 μM (370 nM) in comparable biochemical assays [1]. The potency differential relative to other N-PAMs is even more pronounced: JGB-1-155 activates NAMPT with an EC₅₀ of 3.29 μM, representing a 57-fold lower potency than Nampt activator-4 . Nampt activator-4 is also approximately 98-fold more potent than the initial NAT hit compound (EC₅₀ = 5.7 μM, Kd = 379 nM) and approximately 22-fold more potent than the NAT derivative Nampt activator-3 (EC₅₀ = 2.6 μM) .

NAMPT activation NAD⁺ salvage pathway enzymatic assay

Cellular NAD⁺ Elevation: Nampt Activator-4 (EC₅₀ = 85 nM) in THP-1 Monocytic Cells

Nampt activator-4 elevates intracellular NAD⁺ levels in THP-1 human leukemia monocytic cells with a cellular EC₅₀ of 85 nM following 24-hour treatment at concentrations ranging from 0.001-10 μM, reaching approximately 140% of control NAD⁺ levels at the 10 μM dose . This cellular potency is consistent with its sub-100 nM biochemical EC₅₀ and confirms functional translation of enzyme activation to cellular NAD⁺ elevation. In contrast, SBI-797812 requires concentrations up to 10 μM to increase NAD⁺ levels in A549 human lung carcinoma cells and primary myotubes, with cellular NMN elevation observed at 1-2 μM [1]. The cellular NAD⁺ boosting EC₅₀ for other N-PAMs such as JGB-1-155 is not reported in publicly available documentation, limiting procurement confidence in their functional cellular activity.

intracellular NAD⁺ cellular NAD⁺ boosting THP-1 cells

ADME Characterization: CYP450 Inhibition Profile and Microsomal Stability Data for Nampt Activator-4

Nampt activator-4 exhibits low to moderate cytochrome P450 inhibition, with CYP2D6 IC₅₀ >25 μM and CYP3A4 IC₅₀ = 13.6 μM . This CYP inhibition profile is favorable for a research compound used in multi-drug combination studies or in vivo models where CYP-mediated drug-drug interactions must be minimized. In human and mouse liver microsomal stability assays, Nampt activator-4 is rapidly metabolized with half-lives (t₁/₂) of 4.2 minutes (human) and 2.3 minutes (mouse) . For procurement decisions, this rapid microsomal clearance indicates that the compound is suitable for acute or short-term in vivo studies where peak exposure is prioritized over sustained plasma levels. The CYP inhibition profile of other NAMPT activators such as SBI-797812, JGB-1-155, and NAT derivatives is not characterized in publicly available vendor documentation, creating uncertainty for researchers planning combination studies or assessing metabolic liability.

CYP450 inhibition liver microsomal stability drug-drug interaction risk

Oral Bioavailability: Nampt Activator-4 HCl Salt Formulation with Documented Mouse PK Exposure Data

Nampt activator-4 is supplied as an oral bioavailable HCl salt formulation . In male C57BL/6 mice, a single 30 mg/kg oral (p.o.) dose achieves a maximal plasma concentration (Cmax) of 3.2 μM and maintains a plasma concentration of 180 nM at 3 hours post-administration . This plasma exposure profile aligns with the compound's in vitro NAMPT activation potency (EC₅₀ = 0.058 μM) and cellular NAD⁺ elevation EC₅₀ (85 nM), confirming that therapeutically relevant plasma concentrations are achievable via oral dosing . While SBI-797812 is also described as orally active with reported plasma exposure (Cmax = 3297 ng/mL, 8.2 μM) following intraperitoneal administration, its oral PK parameters are not characterized in the same detail in publicly available documentation [1]. Other N-PAMs including JGB-1-155 and NAT derivatives lack published in vivo PK characterization, limiting their utility for oral dosing studies.

oral bioavailability HCl salt formulation in vivo pharmacokinetics

Allosteric Mechanism: Nampt Activator-4 Binds Rear Channel to Alleviate NAD⁺ Feedback Inhibition

Nampt activator-4 is a positive allosteric modulator (N-PAM) that binds to the rear channel of the NAMPT homodimer, increasing enzymatic activity by alleviating feedback inhibition by both nicotinamide and NAD⁺ . This allosteric mechanism is distinct from that of SBI-797812, which binds at the NAMPT active site, turns the enzyme into a 'super catalyst' that more efficiently generates NMN, and stabilizes phosphorylated NAMPT while blunting NAD⁺ feedback inhibition [1]. The rear-channel binding mode of Nampt activator-4 is further supported by its ability to compete with the NAMPT inhibitor FK866 for binding and shift the concentration-response curve of FK866 to the right in THP-1 cells . This differential allosteric mechanism may result in distinct cellular and in vivo phenotypic outcomes, as the two compounds modulate NAMPT catalytic activity via non-overlapping binding sites and distinct kinetic effects.

allosteric modulation feedback inhibition NAMPT rear channel

Nampt Activator-4: Validated Research Application Scenarios Based on Quantitative Evidence


Cell-Based NAD⁺ Boosting Studies Requiring Sub-100 nM Cellular Potency

Nampt activator-4 is the appropriate selection for researchers requiring precisely quantified cellular NAD⁺ elevation with sub-100 nM potency. With a cellular EC₅₀ of 85 nM in THP-1 human monocytic cells and maximal NAD⁺ elevation reaching approximately 140% of control levels at 10 μM following 24-hour treatment , Nampt activator-4 enables dose-response studies with well-defined concentration benchmarks. This quantified cellular activity profile supports reproducible experimental design in NAD⁺ biology research, senescence studies, and metabolic reprogramming investigations where precise control over intracellular NAD⁺ levels is essential. Alternative NAMPT activators such as SBI-797812 lack reported cellular NAD⁺ EC₅₀ values in public documentation, introducing uncertainty in dose selection.

Oral Dosing Studies in Murine Metabolic Disease or Aging Models

Nampt activator-4, supplied as an oral bioavailable HCl salt formulation, is the optimal choice for in vivo studies requiring oral administration with documented plasma exposure. In male C57BL/6 mice, a single 30 mg/kg oral dose achieves a Cmax of 3.2 μM and maintains plasma concentrations of 180 nM at 3 hours post-dose—levels that exceed the compound's biochemical EC₅₀ (0.058 μM) and cellular NAD⁺ EC₅₀ (85 nM) . This validated oral PK profile supports chronic oral dosing studies in type-2 diabetes, obesity, and aging research where sustained NAMPT activation is required. Procurement of Nampt activator-4 for oral studies eliminates the formulation uncertainty associated with NAMPT activators that lack published oral PK characterization.

Combination Studies Requiring CYP450 Drug-Drug Interaction Risk Assessment

For researchers planning multi-compound combination studies or evaluating potential drug-drug interactions, Nampt activator-4 provides characterized CYP450 inhibition data that facilitates experimental planning. The compound exhibits low CYP2D6 inhibition (IC₅₀ >25 μM) and moderate CYP3A4 inhibition (IC₅₀ = 13.6 μM) . This documented CYP profile enables researchers to anticipate potential interactions when combining Nampt activator-4 with other test compounds that are CYP2D6 or CYP3A4 substrates. Additionally, the compound's rapid microsomal clearance (human liver microsome t₁/₂ = 4.2 min; mouse t₁/₂ = 2.3 min) informs study design by indicating suitability for acute or short-term in vivo paradigms where peak exposure rather than sustained plasma levels is prioritized.

Allosteric Mechanism Studies Distinguishing Rear-Channel vs. Active-Site NAMPT Modulation

Nampt activator-4 is the appropriate tool compound for research specifically investigating N-PAM rear-channel allosteric modulation of NAMPT as opposed to active-site directed activation. Nampt activator-4 binds to the NAMPT rear channel and enhances activity by alleviating feedback inhibition by nicotinamide and NAD⁺ , a mechanism confirmed by its ability to compete with the NAMPT inhibitor FK866 and right-shift its concentration-response curve . This allosteric mechanism is mechanistically distinct from active-site directed activators like SBI-797812, which turns NAMPT into a 'super catalyst' and stabilizes phosphorylated NAMPT [1]. Researchers comparing the biological consequences of different NAMPT activation mechanisms should procure Nampt activator-4 as the representative N-PAM rear-channel binder to pair with active-site directed comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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